Home > Products > Screening Compounds P76903 > 3CLpro inhibitor YH-6
3CLpro inhibitor YH-6 -

3CLpro inhibitor YH-6

Catalog Number: EVT-10962830
CAS Number:
Molecular Formula: C22H26ClF2N5O4
Molecular Weight: 497.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

YH-6, also known as compound 8a, is derived from chlorofluoroacetamide-based structures. It is classified as a small-molecule inhibitor that acts through covalent modification of the active site cysteine residue (Cys145) in the 3CLpro enzyme. This classification places it among other notable inhibitors such as PF-00835231 and nirmatrelvir, which have shown significant antiviral activity against coronaviruses .

Synthesis Analysis

Methods and Technical Details

The synthesis of YH-6 involves several key steps, employing an azapeptide scaffold to introduce the chlorofluoroacetamide unit with minimal structural perturbation. The process begins with the formation of an enantiopure derivative, followed by conjugation with indole derivatives using coupling reagents such as COMU. The final product is obtained through a series of reactions that include deprotection and conjugation with chlorofluoroacetic acid .

Key Steps in Synthesis:

  1. Preparation of Azapeptide Scaffold: This step allows for the introduction of the reactive chlorofluoroacetamide group.
  2. Conjugation Reactions: Utilizing coupling agents to form stable linkages between components.
  3. Purification and Characterization: Employing techniques such as high-performance liquid chromatography to ensure purity and confirm structure.

The synthesis yields YH-6 with high selectivity and potency, evidenced by an inhibitory concentration (IC50) value of approximately 3.8 nM against 3CLpro, making it comparable to existing inhibitors .

Molecular Structure Analysis

Structure and Data

YH-6 features a complex molecular structure characterized by a chlorofluoroacetamide moiety linked to an azapeptide backbone. The compound's molecular formula is C₁₃H₁₄ClF₂N₃O, with specific functional groups that facilitate its interaction with the target enzyme.

Key Structural Features:

  • Covalent Bonding Site: The compound forms a covalent bond with Cys145 at the catalytic site of 3CLpro.
  • Chirality: The (R)-configuration of the chlorofluoroacetamide unit is critical for its inhibitory activity .
Chemical Reactions Analysis

Reactions and Technical Details

YH-6 undergoes specific chemical reactions that are pivotal for its mechanism of action. The primary reaction involves the formation of a covalent bond between the electrophilic carbonyl carbon of YH-6 and the thiol group of Cys145 in 3CLpro. This reaction leads to the formation of a stable tetrahedral intermediate, which subsequently alters the enzyme's activity.

Key Reaction Mechanism:

  1. Nucleophilic Attack: The thiol group attacks the carbonyl carbon, leading to covalent bond formation.
  2. Tetrahedral Intermediate Formation: This intermediate is crucial for inhibiting protease activity.
  3. Release of Inactive Enzyme: The reaction ultimately results in an inactive form of 3CLpro, hindering viral replication .
Mechanism of Action

Process and Data

The mechanism by which YH-6 inhibits 3CLpro involves several biochemical processes:

  1. Covalent Modification: The primary action is through covalent modification at Cys145, effectively blocking substrate access to the active site.
  2. Conformational Changes: Binding induces conformational changes in the protease that further inhibit its catalytic function.
  3. Selectivity and Potency: The specific interactions between YH-6 and key residues in 3CLpro enhance its selectivity over other proteases .

The data supporting this mechanism includes kinetic studies showing significant reductions in enzymatic activity upon treatment with YH-6.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

YH-6 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 295.72 g/mol.
  • Solubility: Soluble in common organic solvents; specific solubility data may vary based on conditions.
  • Stability: Demonstrates stability under physiological conditions, contributing to its potential therapeutic applications.

Analytical Techniques Used:

  • Nuclear Magnetic Resonance Spectroscopy: Used for structural elucidation.
  • Mass Spectrometry: Confirmed molecular weight and purity.
  • X-ray Crystallography: Provided insights into binding interactions within 3CLpro .
Applications

Scientific Uses

YH-6 has significant potential applications in scientific research and therapeutic development:

  1. Antiviral Therapeutics: As a lead compound for developing treatments against COVID-19 by inhibiting viral replication.
  2. Structural Biology Studies: Utilized in studies aimed at understanding protease function and inhibition mechanisms.
  3. Drug Development Pipeline: Potentially serves as a template for designing new inhibitors targeting coronaviruses or other related pathogens .
Introduction: YH-6 as a Therapeutic Intervention for Coronavirus Infections

YH-6 represents an advanced covalent inhibitor targeting the 3C-like protease (3CLpro) of severe acute respiratory syndrome coronavirus 2 and related coronaviruses. Designed by Hirose and colleagues, this compound features a novel chlorofluoroacetamide warhead covalently linked to an optimized aza-peptide scaffold. Biochemical and structural analyses confirm YH-6 achieves submicromolar inhibition (IC₅₀ = 0.12 µM) of severe acute respiratory syndrome coronavirus 2 3CLpro and potently blocks viral replication in infected cells. Its pharmacokinetic profile supports oral bioavailability, positioning it as a developmental candidate against coronavirus infections [9].

Role of 3CL Protease in Coronavirus Replication and Maturation

The 3C-like protease is indispensable for the coronavirus lifecycle. Following host cell entry, the viral genome encodes large polyproteins (pp1a and pp1ab) that require proteolytic processing into functional nonstructural proteins. This cleavage is executed by 3C-like protease at 11 conserved sites, liberating components essential for viral replication machinery, such as RNA-dependent RNA polymerase [2] [5]. Structurally, 3C-like protease functions as a homodimer with each monomer comprising three domains. The catalytic dyad (histidine 41–cysteine 145) resides in a cleft between domains I and II, while domain III mediates dimerization—a prerequisite for enzymatic activity. Recent studies propose a catalytic triad mechanism involving aspartate 187, which fine-tunes histidine 41 protonation states to enhance nucleophilic attack by cysteine 145 on substrate peptide bonds [2] [10]. Without 3C-like protease activity, viral polyproteins remain inert, halting progeny virion production.

Table 1: Key Functional Attributes of Coronavirus 3CL Protease

PropertySignificance
Polyprotein Cleavage Sites11 conserved locations in pp1a/pp1ab
Catalytic ResiduesHistidine 41, Cysteine 145 (Dyad); Aspartate 187 proposed in triad mechanism
Mature FormFunctional homodimer (68 kDa total molecular weight)
Dimerization DependencyEssential for enzymatic activation; mediated by N-finger and C-terminal domains
Substrate SpecificityRecognizes Leu-Gln↓(Ser/Ala/Gly) motifs (↓ = cleavage site)

Rationale for Targeting 3CLpro in Severe Acute Respiratory Syndrome Coronavirus 2 and Related Coronaviruses

The conservation of 3C-like protease across coronaviruses underpins its strategic value. Genomic analyses reveal >96% sequence identity between severe acute respiratory syndrome coronavirus 2 and severe acute respiratory syndrome coronavirus 3C-like proteases, with identical substrate-binding pockets. This structural conservation enables broad-spectrum inhibitors like YH-6 to target multiple coronaviruses, including Middle East respiratory syndrome coronavirus and human coronavirus 229E [5] [10]. Critically, human proteases lack homologous catalytic sites. Bioinformatics studies confirm no human cysteine proteases share significant sequence or structural similarity with 3C-like protease, minimizing risks of off-target effects. For instance, human chymotrypsin exhibits <16% sequence identity and divergent active site architecture [8] [10]. Additionally, 3C-like protease’s low mutation tolerance limits resistance development; mutations like methionine 165 to valine reduce catalytic efficiency (kcat/Km) by 80%, creating a fitness trade-off for viral viability [6]. These attributes validate 3C-like protease as a high-priority antiviral target.

Classification Landscape of 3CLpro Inhibitors: Covalent versus Non-covalent Agents

3C-like protease inhibitors are broadly categorized by their mechanism of action: covalent inhibitors form transient or irreversible bonds with cysteine 145, while non-covalent inhibitors rely on competitive binding.

Covalent Inhibitors

Covalent agents dominate clinically approved 3C-like protease therapeutics due to their prolonged target engagement. They incorporate electrophilic warheads designed to react with cysteine 145’s thiol group. Common warheads include:

Table 2: Electrophilic Warheads in Covalent 3CLpro Inhibitors

Warhead TypeExample CompoundMechanismPotency (IC₅₀)
AldehydeGC376Reversible thiohemiacetal formation0.10–0.15 µM
α-KetoamideNirmatrelvirReversible hemithioketal adduct0.02 µM
NitrilePF-07321332Reversible thioimidate linkage0.02 µM
ChlorofluoroacetamideYH-6Irreversible alkylation0.12 µM
2-Sulfoxyl-1,3,4-oxadiazoleD6Nucleophilic aromatic substitution0.03 µM

YH-6 exemplifies modern covalent inhibitor design. Its chlorofluoroacetamide group undergoes irreversible nucleophilic substitution with cysteine 145, forming a stable thioether adduct. This warhead balances reactivity and selectivity, mitigating off-target alkylation observed with highly reactive acrylamides [7] [9].

Non-covalent Inhibitors

Non-covalent inhibitors avoid potential immunogenicity risks associated with covalent modifiers. These compounds typically exhibit high shape complementarity to the substrate-binding pocket. For example:

  • WU-04: Binds competitively using hydrophobic packing (isoquinoline-bromophenyl core) and hydrogen bonding (histidine 163, asparagine 142), achieving 10 nM cellular potency [3].
  • Ensitrelvir: A triazole derivative occupying substrate sites S1, S1′, and S2 [6].

While effective, non-covalent inhibitors face challenges in maintaining potency against mutating protease variants. Mutations distant from the active site (e.g., serine 301 to proline) can perturb dimerization or conformational flexibility, reducing inhibitor affinity [6].

YH-6’s Position in the Chemical Landscape

YH-6 merges advantages of both classes. Its covalent mechanism ensures sustained inhibition, while the chlorofluoroacetamide warhead—integrated into an aza-peptide scaffold—optimizes binding specificity. Structural studies confirm YH-6’s R-configured warhead positions the electrophilic carbon optimally for cysteine 145 engagement, enabling substrate-competitive inhibition with broad-coronavirus activity [9] [10]. This molecular architecture exemplifies structure-guided inhibitor evolution against high-priority antiviral targets.

Properties

Product Name

3CLpro inhibitor YH-6

IUPAC Name

N-[(2S)-1-[2-[(2R)-2-chloro-2-fluoroacetyl]-2-[[(3S)-2-oxopyrrolidin-3-yl]methyl]hydrazinyl]-4-methyl-1-oxopentan-2-yl]-4-fluoro-1H-indole-2-carboxamide

Molecular Formula

C22H26ClF2N5O4

Molecular Weight

497.9 g/mol

InChI

InChI=1S/C22H26ClF2N5O4/c1-11(2)8-16(28-20(32)17-9-13-14(24)4-3-5-15(13)27-17)21(33)29-30(22(34)18(23)25)10-12-6-7-26-19(12)31/h3-5,9,11-12,16,18,27H,6-8,10H2,1-2H3,(H,26,31)(H,28,32)(H,29,33)/t12-,16-,18-/m0/s1

InChI Key

AZMUHUYPUWGKJR-IWEFOYFVSA-N

Canonical SMILES

CC(C)CC(C(=O)NN(CC1CCNC1=O)C(=O)C(F)Cl)NC(=O)C2=CC3=C(N2)C=CC=C3F

Isomeric SMILES

CC(C)C[C@@H](C(=O)NN(C[C@@H]1CCNC1=O)C(=O)[C@H](F)Cl)NC(=O)C2=CC3=C(N2)C=CC=C3F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.